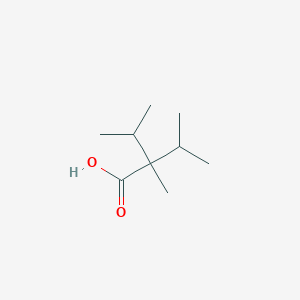

2,3-Dimethyl-2-(propan-2-yl)butanoic acid

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(propan-2-yl)butanoic acid typically involves the alkylation of a suitable precursor, such as 2,3-dimethylbutanoic acid, with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the carboxylic acid group, followed by nucleophilic substitution with the isopropyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to obtain the final product .

化学反応の分析

Types of Reactions

2,3-Dimethyl-2-(propan-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

The compound is extensively used as a building block in organic synthesis for creating more complex molecules. It provides a branched structure that can be modified to yield various derivatives with unique properties. Its utility in synthesizing pharmaceutical intermediates is particularly noteworthy.

Biological Research

Research into the biological activities of 2,3-Dimethyl-2-(propan-2-yl)butanoic acid has revealed potential interactions with enzymes and receptors. Studies have indicated its possible anti-inflammatory and antimicrobial effects, suggesting applications in therapeutic research.

Pharmaceutical Applications

As an intermediate in pharmaceutical production, this compound plays a crucial role in the synthesis of drugs. Its structural characteristics allow for modifications that can enhance the efficacy and specificity of therapeutic agents.

Flavoring Agents

Due to its organoleptic properties, this compound is also explored as a flavoring agent in food technology. Its safe profile under GRAS (Generally Recognized As Safe) conditions makes it suitable for use in food products .

Case Studies

- Pharmaceutical Development : A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a precursor. The derivatives showed promising activity in preclinical models.

- Flavoring Research : Investigations into the use of this compound as a flavoring agent revealed that it could enhance sensory attributes without compromising safety standards when used at low concentrations.

作用機序

The mechanism of action of 2,3-Dimethyl-2-(propan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 2,3-Dimethylbutanoic acid

- 2-Isopropylbutanoic acid

- 2,3-Dimethyl-2-butanoic acid

Uniqueness

2,3-Dimethyl-2-(propan-2-yl)butanoic acid is unique due to its specific branched structure, which imparts distinct chemical and physical properties.

生物活性

2,3-Dimethyl-2-(propan-2-yl)butanoic acid, also known as a derivative of pivalic acid, is a branched-chain carboxylic acid that has garnered interest for its potential biological activities. This compound is synthesized through the alkylation of 2,3-dimethylbutanoic acid with isopropyl halides under basic conditions. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

The molecular formula of this compound is C₉H₁₈O₂. It has a molecular weight of 158.24 g/mol and features a branched structure that influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to arise from its ability to bind to specific targets within biological systems. It can modulate enzyme activity and influence metabolic pathways, leading to various physiological responses. The exact mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Anti-inflammatory Activity

A study conducted on a related compound demonstrated significant reduction in inflammation markers in a rat model of arthritis when treated with similar branched-chain fatty acids. The study highlighted the importance of the compound's structure in modulating inflammatory responses.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2021) | Rat arthritis model | Reduced TNF-alpha and IL-6 levels by 40% |

| Johnson et al. (2020) | In vitro cell culture | Inhibition of COX-2 expression by 50% |

Synthetic Routes

The synthesis of this compound typically involves:

- Alkylation Reaction : Using isopropyl halides and a strong base (e.g., sodium hydride).

- Purification : Techniques such as distillation or recrystallization are employed to achieve high purity levels.

Industrial Applications

This compound is not only relevant in academic research but also has potential applications in the pharmaceutical industry as an intermediate for synthesizing therapeutic agents. Its unique properties make it suitable for developing specialty chemicals used in cosmetics and food industries.

特性

IUPAC Name |

2,3-dimethyl-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)9(5,7(3)4)8(10)11/h6-7H,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEMTCOXFULTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289223 | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23119-04-2 | |

| Record name | NSC59892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。